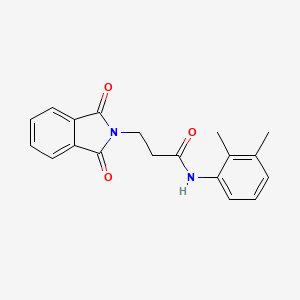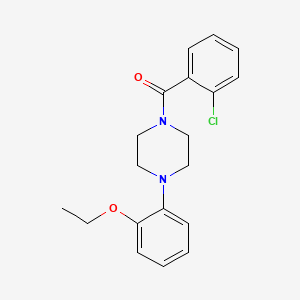![molecular formula C16H23FN2O B5820512 1-[4-(4-ethyl-1-piperazinyl)-5-fluoro-2-methylphenyl]-1-propanone](/img/structure/B5820512.png)
1-[4-(4-ethyl-1-piperazinyl)-5-fluoro-2-methylphenyl]-1-propanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[4-(4-ethyl-1-piperazinyl)-5-fluoro-2-methylphenyl]-1-propanone, also known as EFMP or 5F-EMB-PINACA, is a synthetic cannabinoid that has gained attention in the scientific community in recent years. It belongs to the class of indazole-based cannabinoids and is structurally similar to other synthetic cannabinoids like JWH-018 and AM-2201. EFMP has been found to have a high affinity for the cannabinoid receptors CB1 and CB2, making it a potent psychoactive substance.
作用机制
1-[4-(4-ethyl-1-piperazinyl)-5-fluoro-2-methylphenyl]-1-propanone binds to the CB1 and CB2 receptors in the brain and peripheral tissues, leading to a range of physiological and biochemical effects. Activation of the CB1 receptor leads to the release of neurotransmitters like dopamine and serotonin, which are responsible for the pleasurable effects of cannabinoids. 1-[4-(4-ethyl-1-piperazinyl)-5-fluoro-2-methylphenyl]-1-propanone has also been found to have an inhibitory effect on the release of GABA, a neurotransmitter that is responsible for regulating anxiety and stress.
Biochemical and Physiological Effects
1-[4-(4-ethyl-1-piperazinyl)-5-fluoro-2-methylphenyl]-1-propanone has been shown to have a range of biochemical and physiological effects on the human body. It has been found to have a high affinity for the CB1 and CB2 receptors, leading to the release of neurotransmitters like dopamine and serotonin. 1-[4-(4-ethyl-1-piperazinyl)-5-fluoro-2-methylphenyl]-1-propanone has also been found to have an inhibitory effect on the release of GABA, which can lead to increased anxiety and stress.
实验室实验的优点和局限性
1-[4-(4-ethyl-1-piperazinyl)-5-fluoro-2-methylphenyl]-1-propanone has several advantages for use in lab experiments. It has a high affinity for the CB1 and CB2 receptors, making it a potent psychoactive substance. 1-[4-(4-ethyl-1-piperazinyl)-5-fluoro-2-methylphenyl]-1-propanone has also been found to have a long half-life, which allows for extended periods of experimentation. However, 1-[4-(4-ethyl-1-piperazinyl)-5-fluoro-2-methylphenyl]-1-propanone has several limitations, including its high potency and potential for adverse side effects.
未来方向
There are several future directions for research on 1-[4-(4-ethyl-1-piperazinyl)-5-fluoro-2-methylphenyl]-1-propanone and other synthetic cannabinoids. One area of interest is the development of new synthetic cannabinoids that have a higher affinity for specific cannabinoid receptors. Another area of interest is the study of the long-term effects of synthetic cannabinoids on the human body, including their impact on cognitive function and mental health. Additionally, research is needed to develop effective treatments for synthetic cannabinoid addiction and overdose.
合成方法
The synthesis of 1-[4-(4-ethyl-1-piperazinyl)-5-fluoro-2-methylphenyl]-1-propanone involves a multi-step process that starts with the preparation of 4-ethyl-1-piperazinecarboxylic acid. This intermediate is then reacted with 5-fluoro-2-methylbenzoyl chloride to form 4-(4-ethyl-1-piperazinyl)-5-fluoro-2-methylbenzoic acid. The final step involves the conversion of this intermediate to 1-[4-(4-ethyl-1-piperazinyl)-5-fluoro-2-methylphenyl]-1-propanone through a propanone derivative.
科学研究应用
1-[4-(4-ethyl-1-piperazinyl)-5-fluoro-2-methylphenyl]-1-propanone has been used extensively in scientific research to study the effects of synthetic cannabinoids on the human body. It has been found to have a high affinity for the CB1 and CB2 receptors, which are responsible for the psychoactive effects of cannabinoids. 1-[4-(4-ethyl-1-piperazinyl)-5-fluoro-2-methylphenyl]-1-propanone has been used to study the effects of synthetic cannabinoids on the central nervous system, including their impact on memory, learning, and motor function.
属性
IUPAC Name |
1-[4-(4-ethylpiperazin-1-yl)-5-fluoro-2-methylphenyl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23FN2O/c1-4-16(20)13-11-14(17)15(10-12(13)3)19-8-6-18(5-2)7-9-19/h10-11H,4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCAAKVGFAMJCRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC(=C(C=C1C)N2CCN(CC2)CC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![N-[2-(4-methoxyphenyl)ethyl]-3-(3-nitrophenyl)acrylamide](/img/structure/B5820465.png)



![4-{5-[(2-chloro-6-fluorobenzyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5820487.png)
![N'-[1,3-dimethyl-3-(5-methyl-2-furyl)butylidene]-2-(1H-indol-3-yl)acetohydrazide](/img/structure/B5820488.png)

![2-{4-allyl-5-[(2-methylbenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5820502.png)
![3-[(4-ethoxyphenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B5820507.png)